

physical and chemical properties of L-xylonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-xylonic acid*

Cat. No.: B1240044

[Get Quote](#)

L-Xylonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylonic acid, a C5 sugar acid, is an isomer of xylonic acid. It is a derivative of the pentose sugar L-xylose. Recognized for its potential as a bio-based platform chemical, **L-xylonic acid** and its derivatives have applications in various industries, including pharmaceuticals, food, and as a component in the synthesis of polymers and other specialty chemicals.^[1] This guide provides an in-depth overview of the core physical and chemical properties of **L-xylonic acid**, detailed experimental protocols, and relevant biological and chemical pathways.

Physical and Chemical Properties

L-xylonic acid is a colorless, water-soluble solid.^[2] It is a non-toxic, non-volatile, and non-corrosive organic acid.^[3] As a chiral molecule, it exhibits optical activity.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **L-xylonic acid**.

Property	Value	Notes
Molecular Formula	$C_5H_{10}O_6$	
Molecular Weight	166.13 g/mol	[4]
CAS Number	4172-44-5	[2]
Appearance	White solid	[2]
Melting Point	120–122 °C	For xylonic acid (isomer not specified). [2]
Boiling Point	Not available	A predicted boiling point for D-xylonic acid, δ -lactone is 370.3 ± 31.0 °C. [5]
Solubility	Soluble in water	[2]
pKa	$pK_{a1} = 3.56 \pm 0.07$ (carboxylic acid group) $pK_{a2} = 8.58 \pm 0.12$ (hydroxyl group)	Determined for xylonic acid (isomer not specified). [6]
Optical Rotation, $[\alpha]/D$	$-18 \pm 2^\circ$ ($c = 1$ in H_2O)	For L-Xylonic acid lithium salt. [7]

Chemical Reactivity and Stability

L-xylonic acid exhibits reactivity typical of polyhydroxy carboxylic acids.

- **Lactone Formation:** Like other sugar acids, **L-xylonic acid** can readily undergo intramolecular esterification to form lactones, particularly γ - and δ -lactones, through dehydration.[\[2\]](#) This equilibrium is pH-dependent, with lactone formation favored in acidic conditions.
- **Esterification:** The carboxylic acid group of **L-xylonic acid** can react with alcohols in the presence of an acid catalyst to form esters.[\[8\]](#)[\[9\]](#)[\[10\]](#) This is a reversible reaction known as Fischer esterification.[\[8\]](#)
- **Decarboxylation:** Under certain conditions, such as heating in the presence of an acid or base, or through enzymatic action, xylonic acid can undergo decarboxylation to yield 1,2,4-

butanetriol, a compound of commercial interest.[2][11]

- Oxidation: The hydroxyl groups of **L-xylonic acid** can be oxidized under specific conditions.
- Stability: **L-xylonic acid** is stable under standard conditions. However, at low pH, it can convert to its lactone forms. In alkaline conditions, it exists as the xylonate salt.

Experimental Protocols

Synthesis and Purification of L-Xylonic Acid

Microbial Fermentation (General Overview):

The biotechnological production of xylonic acid is primarily achieved through microbial fermentation of xylose. Species like *Gluconobacter oxydans* are highly effective in converting xylose to xylonic acid.[12]

- Microorganism: *Gluconobacter oxydans* is a commonly used bacterium for this biotransformation.
- Fermentation Medium: A typical medium contains xylose as the carbon source, along with nitrogen sources (e.g., yeast extract), and various mineral salts.
- Process: The fermentation is conducted under aerobic conditions with controlled temperature and pH.[12] The pH is often maintained around 5.5 by the addition of a base like NaOH or CaCO₃ to neutralize the produced xylonic acid.[7]
- Downstream Processing: After fermentation, the biomass is removed by centrifugation or filtration. The resulting fermentation broth contains the xylonic acid salt (e.g., sodium xylonate).

Purification from Fermentation Broth using Bipolar Membrane Electrodialysis (BMED):

A four-chamber BMED system can be employed for the efficient preparation of xylonic acid from the xylonate fermentation broth.[13][14]

- Setup: A four-chamber BMED stack is assembled.

- Process: The sodium xylonate fermentation broth is fed into the system. Under an applied current density (e.g., 50 mA/cm²), the xylonate anions and sodium cations migrate across the ion-exchange membranes, resulting in the formation and concentration of xylonic acid. [13][14]
- Outcome: This method can achieve a high yield of xylonic acid (e.g., 92% from a 100 g/L sodium xylonate solution).[13][14]

Determination of L-Xyloonic Acid Content by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of xylonic acid.[1]

- Instrumentation: An HPLC system equipped with a suitable column and detector is used.
- Sample Preparation: Samples, such as from a fermentation broth, are typically filtered through a 0.22 µm membrane before injection.[3]
- Chromatographic Conditions (Example):
 - Column: A C18 column or a specialized column for organic acids.[1]
 - Mobile Phase: An appropriate aqueous buffer or dilute acid solution.
 - Detector: A Diode Array Detector (DAD) or a Refractive Index Detector (RID) can be used. [1]
- Quantification: A standard curve is generated using known concentrations of pure **L-xyloonic acid**. The concentration in the sample is determined by comparing its peak area to the standard curve.[1]

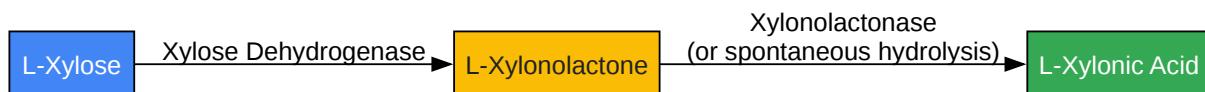
Determination of pKa by Potentiometric Titration

The dissociation constants (pKa) of xylonic acid can be determined by potentiometric titration. [6]

- Sample Preparation: A solution of xylonic acid of known concentration is prepared.

- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
[\[6\]](#)
- Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: The pKa values are determined from the titration curve, often by analyzing the first derivative of the plot of pH versus the volume of titrant added.[\[15\]](#)

Determination of Optical Rotation

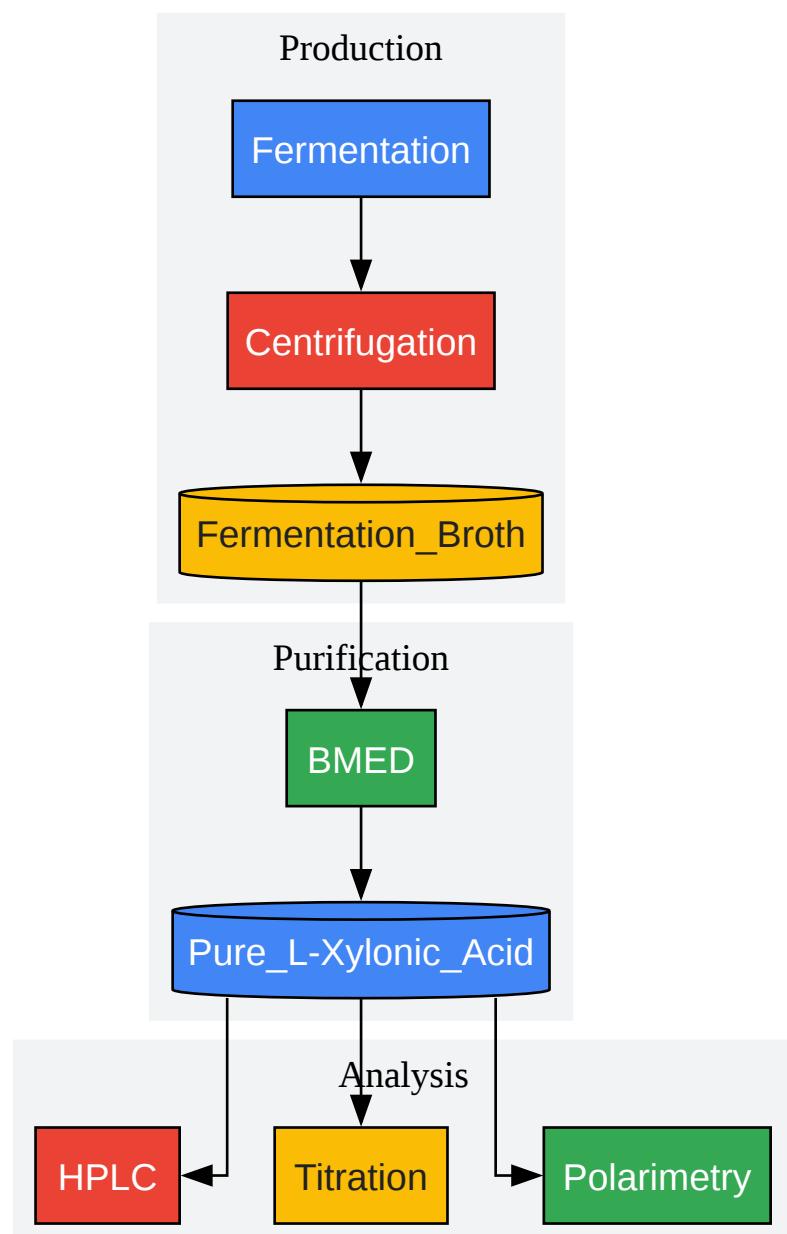

The optical rotation of **L-xylonic acid** is measured using a polarimeter.

- Sample Preparation: A solution of **L-xylonic acid** is prepared in a suitable solvent (e.g., water) at a known concentration.
- Measurement: The solution is placed in a polarimeter cell of a defined path length. The observed rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.
- Calculation of Specific Rotation: The specific rotation is calculated using the formula: $[\alpha] = \alpha / (c * l)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed rotation in degrees
 - c is the concentration in g/mL
 - l is the path length in decimeters (dm)

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of L-Xylose to L-Xylonic Acid

The biological conversion of L-xylose to **L-xylonic acid** is a key pathway in certain microorganisms. This process is catalyzed by a series of enzymes.



[Click to download full resolution via product page](#)

Caption: Enzymatic pathway for **L-xylonic acid** production.

General Experimental Workflow for L-Xylonic Acid Production and Analysis

The following diagram illustrates a typical workflow from production to analysis of **L-xylonic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for **L-xylonic acid** production and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple and Practical Multigram Synthesis of d-Xylose Using a Recombinant Xylose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xyloonic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Optimization of Specific Productivity for Xyloonic Acid Production by *Gluconobacter oxydans* Using Response Surface Methodology [frontiersin.org]
- 4. Xyloonic acid, L- | C5H10O6 | CID 6971043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Xyloonic acid, δ -lactone | 82796-87-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Fermentative Synthesis of Gluconic and Xyloonic Acids from Hydrolyzed Palm Fronds Using *Gluconobacter oxydans* [mdpi.com]
- 13. Efficient Preparation of Xyloonic Acid from Xylose Fermentation Broth by Bipolar Membrane Electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of L-xyloonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240044#physical-and-chemical-properties-of-l-xyloonic-acid\]](https://www.benchchem.com/product/b1240044#physical-and-chemical-properties-of-l-xyloonic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com